![molecular formula C19H23ClN2O5S B7708075 4-[1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7708075.png)
4-[1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]morpholine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. The compound is also known as CEBS, and it has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of CEBS is not fully understood. It has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of intracellular proteins. CEBS has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. The inhibition of HDACs by CEBS has been shown to result in the upregulation of genes involved in apoptosis and the downregulation of genes involved in cell proliferation.
Biochemical and Physiological Effects:
CEBS has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and have neuroprotective effects. CEBS has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. In addition, CEBS has been shown to have antifungal and antibacterial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEBS has several advantages for lab experiments. It is a potent inhibitor of the proteasome and HDACs, making it useful in the study of these enzymes. CEBS has also been shown to have a low toxicity profile, making it a suitable compound for in vitro and in vivo studies. However, CEBS has some limitations for lab experiments. It is a relatively complex compound to synthesize, and its synthesis requires several steps. In addition, CEBS has limited solubility in water, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of CEBS. One direction is the development of more efficient synthesis methods for CEBS. Another direction is the study of the mechanism of action of CEBS. Further studies are needed to fully understand the mechanism of action of CEBS and its effects on different enzymes and pathways. Another direction is the study of the pharmacokinetics and pharmacodynamics of CEBS. Further studies are needed to determine the optimal dosage and administration route of CEBS for different applications. Finally, the potential clinical applications of CEBS should be explored further. CEBS has shown promise in the treatment of cancer, neurodegenerative diseases, and inflammatory diseases, and further studies are needed to determine its clinical efficacy.
Métodos De Síntesis
The synthesis of CEBS has been achieved using different methods. One of the methods involves the reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with piperidine-4-carboxylic acid to form 1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-4-carboxylic acid. The resulting compound is then reacted with morpholine to form CEBS. Another method involves the reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with piperidine-4-carbonyl chloride to form 1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl chloride. The resulting compound is then reacted with morpholine to form CEBS.
Aplicaciones Científicas De Investigación
CEBS has been the focus of scientific research due to its potential applications in various fields. One of the applications of CEBS is in the field of cancer research. CEBS has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Another application of CEBS is in the field of neuroscience. CEBS has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease. CEBS has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O5S/c1-2-26-18-6-5-16(12-17(18)20)28(24,25)22-9-7-14(8-10-22)19(23)21-13-15-4-3-11-27-15/h3-6,11-12,14H,2,7-10,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCATQIWBUIZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
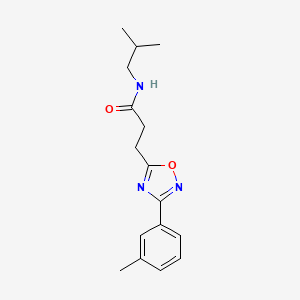
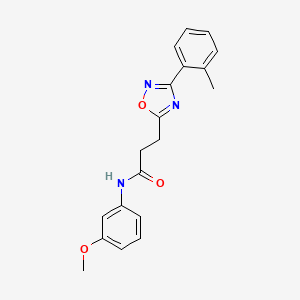

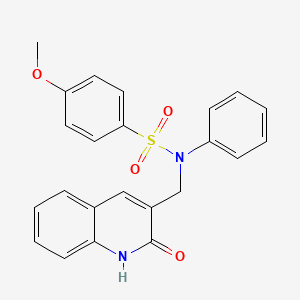


![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7708031.png)
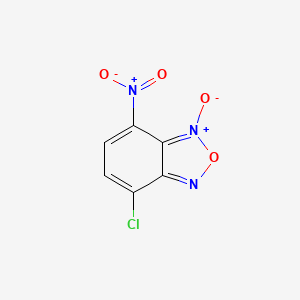
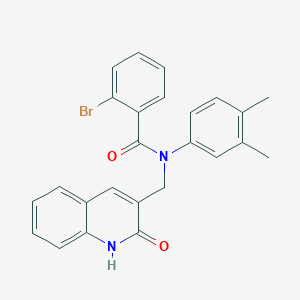

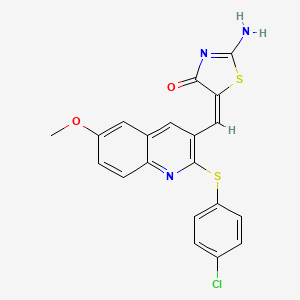
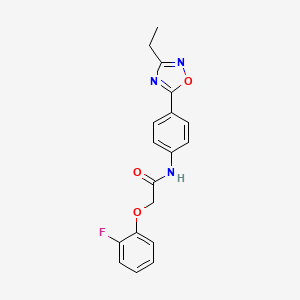
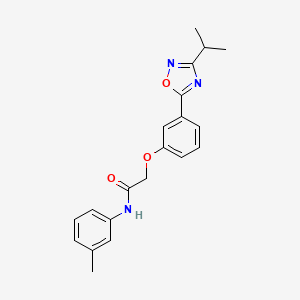
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B7708089.png)
